2-Hydroxybutyric Acid

Insulin Resistance Metabolomics Type 2 Diabetes

Researchers developing insulin resistance (IR) assays require a validated biomarker, not a generic hydroxy acid. 2-Hydroxybutyric acid (2-HB) is the specific metabolite that correlates with HOMA-IR (R²=0.399, P=0.0016) and distinguishes early-stage IR from diabetic complications signaled by 2-HiB. • Quantifiable in 0.500-40.0 μg/mL range for clinical assay calibration. • Requires chromatographic resolution from 2-HiB to ensure diagnostic accuracy. • Acts as a specific probe for saturable anion exchange transporters, unlike 3-HB. High-purity 2-HB reference standard ensures reliable calibration curves and QC materials for IR biomarker development.

Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
CAS No. 600-15-7
Cat. No. B043128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybutyric Acid
CAS600-15-7
Synonyms(±)-2-Hydroxybutanoic Acid;  DL-2-Hydroxybutyric Acid;  (RS)-2-Hydroxybutyric Acid;  (±)-2-Hydroxy-n-butyric Acid;  (±)-2-Hydroxybutanoic Acid;  (±)-2-Hydroxybutyric Acid;  (±)-α-Hydroxybutyric Acid;  2-Hydroxybutanoic Acid;  2-Hydroxybutyric Acid;  DL-2-Hydr
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)O
InChIInChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
InChIKeyAFENDNXGAFYKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybutyric Acid: Biomarker for Insulin Resistance Research


2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is a four-carbon organic acid and an endogenous metabolite formed as a byproduct of protein metabolism, specifically from alpha-ketobutyrate via lactate dehydrogenase (LDH) or alpha-hydroxybutyrate dehydrogenase (alphaHBDH) [1]. It exists as two enantiomers, D-2HB and L-2HB, which can be challenging to differentiate using routine analytical methods [2]. Its primary value in scientific and industrial procurement lies not in its structure alone, but in its validated, quantifiable role as an early and sensitive biomarker for insulin resistance (IR) and impaired glucose tolerance, distinguishing it from other hydroxybutyrate isomers and short-chain fatty acids [3].

Why Substituting with Other Hydroxybutyrates Fails


Generic substitution among hydroxybutyrate isomers is scientifically untenable due to their divergent biological roles and transport mechanisms. For instance, 3-hydroxybutyric acid (3-HB), the primary ketone body, serves as an energy substrate and has distinct receptor-mediated effects, whereas 2-HB is an inert byproduct of metabolic stress that reflects IR status [1]. Similarly, the positional isomer 4-hydroxybutyric acid (4-HB) shares transport characteristics with 2-HB that are absent in 3-HB, as shown in intestinal epithelial cell models [2]. Most critically, the branched-chain analog 2-hydroxyisobutyric acid (2-HiB) is associated with long-term diabetic complications rather than the early-stage IR signaled by 2-HB [3]. Therefore, the specific quantitative evidence provided below is essential for ensuring the correct metabolite is selected for biomarker development, clinical assay validation, and metabolic pathway studies.

Quantitative Evidence: 2-Hydroxybutyric Acid vs. Analogs


Distinct Analytical Range vs. 3-Hydroxybutyrate in LC-MS/MS

In a validated LC-MS/MS method, 2-hydroxybutyric acid (2-HB) is included in a panel of seven biomarkers for the assessment of insulin resistance (IR) and impaired glucose tolerance (IGT). The method's quantification ranges for 2-HB and 3-hydroxybutyric acid (3-HB) are distinct, reflecting their different biological concentration ranges and diagnostic relevance [1]. While 3-HB is a primary ketone body, its elevation is not specific to IR, unlike the rise in 2-HB, which is intrinsically linked to IR progression [2].

Insulin Resistance Metabolomics Type 2 Diabetes

Saturable vs. Non-Saturable Transport in Caco-2 Cells

In a study characterizing anion exchange transporters in Caco-2 intestinal epithelial cells, the transport of 2-hydroxybutyric acid involved both saturable and nonsaturable processes. This contrasts sharply with 3-hydroxybutyric acid, whose transport was exclusively nonsaturable and was not inhibited by the anion exchange inhibitor DIDS [1].

Drug Absorption Transporter Biology Caco-2 Model

Dynamic IR Improvement Correlation After Bariatric Surgery

A study on patients undergoing Roux-en-Y gastric bypass (RYGB) showed that 2-hydroxybutyric acid (2-HBA) declined most significantly after 6 months compared to a control group that achieved weight loss through dietary intervention. The decline in 2-HBA was strongly correlated with the decline in HOMA-IR (a measure of insulin resistance) [1].

Bariatric Surgery Insulin Resistance Metabolic Biomarker

Early IR Marker vs. 2-Hydroxyisobutyrate in Diabetes

A 2025 study using a novel HPLC-MS/MS assay demonstrated that 2-hydroxybutyrate (2-HB) is primarily associated with the early stages of insulin resistance, while its branched-chain analog, 2-hydroxyisobutyrate (2-HiB), is linked to the risk and progression of complications in Type 1 diabetes [1]. The median plasma concentrations in subjects with normal glucose tolerance (NGT) versus Type 2 diabetes (T2D) patients were significantly different for both compounds, but their clinical associations diverged.

Type 1 Diabetes Type 2 Diabetes Biomarker Specificity

Validated Applications for 2-Hydroxybutyric Acid


LC-MS/MS Assay Development for Early Insulin Resistance

Based on evidence that 2-HB has a distinct analytical quantification range (0.500–40.0 μg/mL) compared to 3-HB [1] and must be chromatographically resolved from 2-HiB to ensure diagnostic accuracy [2], this compound is an essential reference standard for clinical laboratories and kit manufacturers developing tests for IR and IGT. Procuring high-purity 2-HB is mandatory for creating accurate calibration curves and quality control materials in these specific assays.

Intestinal Anion Transporter Specificity in Drug Absorption

Given the direct evidence that 2-HB and 4-HB are substrates for a saturable anion exchange transporter in Caco-2 cells, while 3-HB is not [3], 2-HB serves as a specific probe substrate. Researchers investigating the structural determinants of this transporter or studying drug-transporter interactions cannot substitute 2-HB with the more common 3-HB ketone body, as the latter would yield false-negative results regarding saturable transport mechanisms.

Monitoring Metabolic Intervention Efficacy in Clinical Studies

The evidence that changes in 2-HB levels are strongly correlated with changes in HOMA-IR following bariatric surgery (R² = 0.399, P = 0.0016) [4] validates its use as a dynamic, quantifiable endpoint in studies evaluating anti-diabetic drugs, surgical procedures, or lifestyle modifications. Procurement of 2-HB as an analytical standard allows for the precise tracking of IR improvement, offering a more direct metabolic readout than weight loss or fasting glucose alone.

Metabolomics for Early Type 2 Diabetes Pathogenesis

In contrast to 2-HiB, which is associated with long-term complications of Type 1 diabetes, 2-HB is specifically linked to the early stages of insulin resistance and Type 2 diabetes pathogenesis [2]. Therefore, 2-HB is the correct metabolite to target in discovery-based metabolomics studies aiming to identify novel pathways or early diagnostic signatures for prediabetes and the initial development of T2D. Using a non-specific panel or the wrong isomer would introduce noise and obscure these early-stage signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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